molecular formula C8H5ClN2S B1303180 5-Chloro-4-phenyl-1,2,3-thiadiazole CAS No. 53646-00-7

5-Chloro-4-phenyl-1,2,3-thiadiazole

Cat. No. B1303180
CAS RN: 53646-00-7
M. Wt: 196.66 g/mol
InChI Key: SQCPDDVZJOHPAZ-UHFFFAOYSA-N
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Description

5-Chloro-4-phenyl-1,2,3-thiadiazole is a chemical compound with the molecular formula C8H5ClN2S. It has a molecular weight of 196.66 . The compound is characterized by a thiadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole molecules involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The synthesized molecules are then characterized using UV, FT-IR, 13C-NMR, and 1H-NMR methods .


Molecular Structure Analysis

The molecular structure of 5-Chloro-4-phenyl-1,2,3-thiadiazole is analyzed using various spectroscopic techniques such as UV, FT-IR, 13C-NMR, and 1H-NMR . These techniques provide information about the functional groups present in the molecule and their arrangement .


Physical And Chemical Properties Analysis

5-Chloro-4-phenyl-1,2,3-thiadiazole has a melting point range of 93 - 95°C . The compound is characterized by its purity, which is reported to be 95% .

Scientific Research Applications

Anticancer Therapeutics

The thiadiazole ring, which is present in 5-Chloro-4-phenyl-1,2,3-thiadiazole, is a versatile scaffold widely studied in medicinal chemistry. Its mesoionic character allows it to cross cellular membranes and interact strongly with biological targets, making it effective in anticancer activities. Thiadiazole derivatives have shown efficacy in various in vitro and in vivo cancer models, and some have even progressed to clinical trials .

Antibacterial Agents

Thiadiazole derivatives, including those with the 5-Chloro-4-phenyl-1,2,3-thiadiazole structure, have been studied for their antibacterial properties. They have shown potential in inhibiting the growth of various bacterial strains, which could be crucial in developing new antibiotics in the face of rising antibiotic resistance .

Anti-Inflammatory Applications

Research has indicated that certain thiadiazole derivatives can produce significant anti-inflammatory effects. This suggests that 5-Chloro-4-phenyl-1,2,3-thiadiazole could be utilized in the development of new anti-inflammatory drugs, potentially with fewer side effects than current medications .

Antiviral Research

The broad spectrum of pharmacological properties of thiadiazoles includes antiviral activities. Compounds with the thiadiazole moiety have been explored for their potential to inhibit viral replication, which is a promising avenue for the treatment of viral infections .

Antifungal Applications

Similar to their antibacterial and antiviral properties, thiadiazole derivatives have also been investigated for their antifungal capabilities. This makes 5-Chloro-4-phenyl-1,2,3-thiadiazole a candidate for inclusion in antifungal drug research, which is increasingly important as fungal resistance to drugs grows .

Neuroprotective Potential

Thiadiazoles have been associated with neuroprotective properties, suggesting that derivatives like 5-Chloro-4-phenyl-1,2,3-thiadiazole could be beneficial in the treatment of neurodegenerative diseases. This application is particularly intriguing given the complexity and the current lack of effective treatments for such conditions .

Safety and Hazards

The safety information for 5-Chloro-4-phenyl-1,2,3-thiadiazole indicates that it has several hazard statements including H302, H312, H315, H319, H332, and H335 . These statements suggest that the compound may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-chloro-4-phenylthiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2S/c9-8-7(10-11-12-8)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQCPDDVZJOHPAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SN=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377063
Record name 5-chloro-4-phenyl-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-4-phenyl-1,2,3-thiadiazole

CAS RN

53646-00-7
Record name 5-Chloro-4-phenyl-1,2,3-thiadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53646-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-chloro-4-phenyl-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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